

Application Notes and Protocols for Metadata Annotation in COPO

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Compound of Interest

Compound Name:	CoPo 22
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the effective annotation of metadata using the Collaborative Open Plant Omics (COPO) platform. Adherence to these protocols will facilitate the creation of FAIR (Findable, Accessible, Interoperable, and Reusable) data, a cornerstone of modern collaborative research and development.

Introduction to COPO

COPO is a web-based platform designed to assist researchers in describing their data with rich, standardized metadata.^[1] It acts as a broker, facilitating the submission of data and metadata to public repositories, such as the European Nucleotide Archive (ENA).^{[1][2]} By using community-sanctioned standards and ontologies, COPO ensures that research data is well-described, enhancing its value for discovery and reuse.^[2]

Core Concepts

- Profiles: A COPO profile is a container for a specific research project, under which all associated data and metadata are organized.

- Manifests: Manifests are spreadsheet-based templates used to collect and organize sample metadata in a structured format. Different research communities, such as the Darwin Tree of Life (DToL) and the European Reference Genome Atlas (ERGA), have specific manifest formats.[2][3]
- Standard Operating Procedures (SOPs): Each manifest is accompanied by an SOP that provides detailed instructions on how to correctly fill in each field of the spreadsheet.[4]

Protocol 1: Step-by-Step Guide for Metadata Annotation and Submission

This protocol outlines the complete workflow for annotating and submitting sample metadata through the COPO platform.

1. User Registration and Login:

- Navigate to the COPO website.
- Register for a new account or log in with your existing credentials. An ORCID is typically used for registration and login.

2. Profile Creation:

- Once logged in, create a new profile for your research project.
- Provide a descriptive title and a comprehensive description for your profile.
- Select the appropriate profile type that aligns with your research community (e.g., DToL, ERGA).

3. Manifest and SOP Download:

- Navigate to the "Manifests" section within the COPO interface.[5]
- Identify and download the appropriate manifest template (e.g., ERGA Sample Manifest) and its corresponding Standard Operating Procedure (SOP).[4][6] These are typically available as Excel files and PDFs, respectively.[2]

4. Metadata Annotation in the Manifest File:

- Open the downloaded manifest file using a spreadsheet editor (e.g., Microsoft Excel, Google Sheets).
- Carefully consult the SOP for detailed instructions on the required format and controlled vocabularies for each column.
- Populate the manifest with the metadata for each of your samples. Each row in the spreadsheet corresponds to a single sample.

5. Manifest Upload and Validation:

- Return to your profile in the COPO web interface.
- Locate the "Samples" component within your profile.
- Upload the completed manifest file.
- COPO will automatically validate the manifest for compliance with the required format and metadata standards. Any errors or inconsistencies will be flagged for your review and correction.

6. Data File Association (Optional but Recommended):

- If you have associated data files (e.g., raw sequencing reads, images), upload them to a designated data repository and link them to the corresponding samples in COPO.

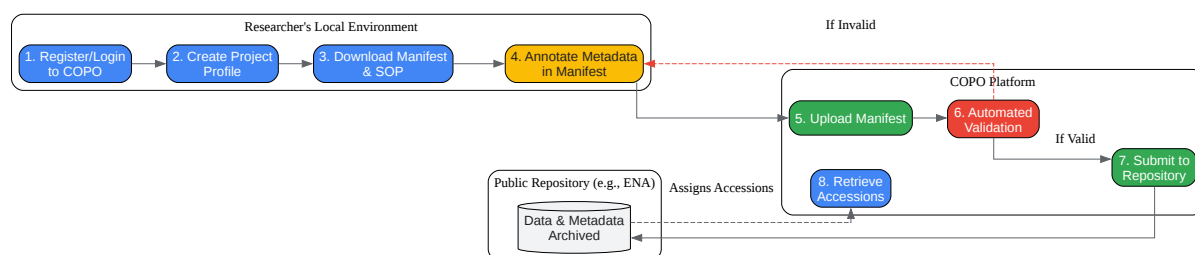
7. Submission to Public Repository:

- Once the manifest is successfully validated and you are ready to make your data public, initiate the submission process within COPO.
- COPO will broker the transfer of your metadata (and associated data links) to the designated public repository (e.g., ENA).

8. Accession Retrieval:

- After a successful submission, the public repository will assign unique accession numbers to your samples.
- COPO will retrieve and display these accession numbers within your profile, allowing for easy tracking and citation of your dataset.

Experimental Workflow: Metadata Annotation and Submission



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COPO metadata annotation and submission workflow.

Data Presentation: Example ERGA Sample Manifest

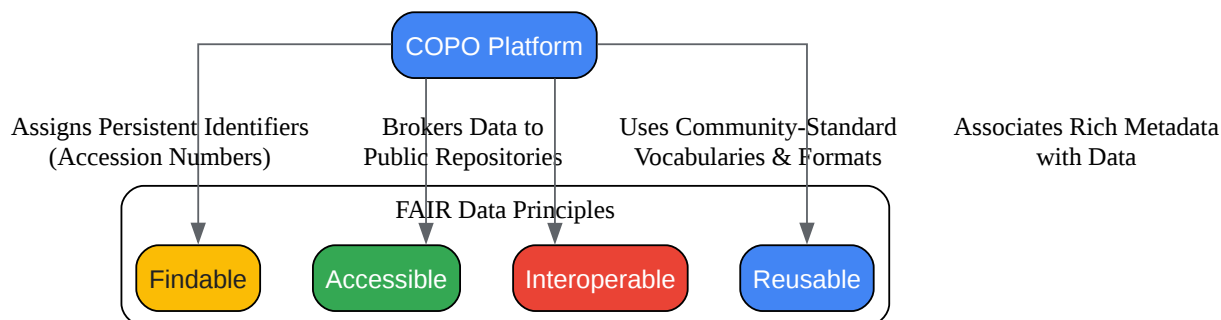
The following table provides an example of a partially filled European Reference Genome Atlas (ERGA) sample manifest to illustrate the type and format of required metadata. For a complete list of fields and detailed descriptions, please refer to the official ERGA SOP.[6]

SCIENTIFIC_NAME	TAXON_ID	FAMILY	ORDER	SPECIMEN_ID	TUBE_OR_WELL_ID	SEX	TISSUE_TYPE
Bufo bufo	199992	Bufo	Anura	ERGA-SPEC-0001	BUFBUF-01-A01	female	muscle
Rana temporaria	191477	Ranidae	Anura	ERGA-SPEC-0002	RANTEM-01-B02	male	liver
Salamanca salamandra	57572	Salaman dridae	Urodela	ERGA-SPEC-0003	SALSAL-01-C03	unknown	skin
Triturus cristatus	8323	Salaman dridae	Urodela	ERGA-SPEC-0004	TRICRI-01-D04	female	blood

Table 1: A simplified example of an ERGA sample manifest demonstrating the required metadata for several amphibian species. Each row represents a distinct sample, and each column corresponds to a specific metadata field as defined in the ERGA Standard Operating Procedure.

Logical Relationship: FAIR Data Principles in COPO

The COPO platform is designed to facilitate the creation of data that adheres to the FAIR principles.



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